molecular formula C14H21B B3344199 1-(Bromomethyl)-4-heptyl-benzene CAS No. 60982-74-3

1-(Bromomethyl)-4-heptyl-benzene

Cat. No.: B3344199
CAS No.: 60982-74-3
M. Wt: 269.22 g/mol
InChI Key: BRMJOPLJIWHKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-heptyl-benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-heptyl-benzene can be synthesized through the bromination of 4-heptyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine is also employed to obtain the desired monobromide .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-heptyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of benzyl alcohols or benzoic acids.

    Reduction: Formation of toluene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-heptyl-benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-heptyl-benzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The benzene ring provides stability to the intermediate carbocation formed during these reactions .

Comparison with Similar Compounds

    Benzyl Bromide: Similar structure but lacks the heptyl chain.

    1-Bromo-4-methylbenzene: Similar structure but with a methyl group instead of a heptyl chain.

    4-Bromotoluene: Similar structure but with a bromine atom directly attached to the benzene ring.

Uniqueness: 1-(Bromomethyl)-4-heptyl-benzene is unique due to the presence of both a long heptyl chain and a reactive bromomethyl group. This combination imparts distinct physical and chemical properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-(bromomethyl)-4-heptylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMJOPLJIWHKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-4-heptyl-benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-4-heptyl-benzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-4-heptyl-benzene
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-4-heptyl-benzene
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-4-heptyl-benzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-4-heptyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.